molecular formula C12H10BrNO3 B102613 ethyl 2-(5-bromo-1H-indol-3-yl)-2-oxoacetate CAS No. 17826-11-8

ethyl 2-(5-bromo-1H-indol-3-yl)-2-oxoacetate

Cat. No.: B102613
CAS No.: 17826-11-8
M. Wt: 296.12 g/mol
InChI Key: BUQBKBPIDKCCOZ-UHFFFAOYSA-N
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Description

Ethyl 2-(5-bromo-1H-indol-3-yl)-2-oxoacetate (CAS 17826-11-8) is an indole-derived compound featuring a bromo substituent at the 5-position of the indole ring and an ethyl ester group at the 2-oxoacetate moiety. Its molecular formula is C₁₂H₁₀BrNO₃ (MW: 296.12 g/mol), and it exists as a solid under standard conditions . This compound is primarily utilized in research settings, such as in the synthesis of autophagy inhibitors (e.g., SI-15) and as a precursor in organic reactions involving indole derivatives . Sigma-Aldrich categorizes it as a "unique chemical" for early-stage discovery research, emphasizing its specialized applications .

Properties

IUPAC Name

ethyl 2-(5-bromo-1H-indol-3-yl)-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNO3/c1-2-17-12(16)11(15)9-6-14-10-4-3-7(13)5-8(9)10/h3-6,14H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUQBKBPIDKCCOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C1=CNC2=C1C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80376912
Record name ethyl 2-(5-bromo-1H-indol-3-yl)-2-oxoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80376912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17826-11-8
Record name ethyl 2-(5-bromo-1H-indol-3-yl)-2-oxoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80376912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct Acylation with Ethyl Oxalyl Chloride

A widely cited method involves reacting 5-bromoindole with ethyl oxalyl chloride (ethyl chlorooxalate) under basic conditions:

Procedure

  • Reaction Setup : 5-Bromoindole (1 equiv) is dissolved in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition : Triethylamine (Et₃N, 1.2 equiv) is added to scavenge HCl.

  • Acylation : Ethyl oxalyl chloride (1.1 equiv) is added dropwise at 0°C, and the mixture is stirred for 2–4 hours at room temperature.

  • Workup : The reaction is quenched with water, and the organic layer is extracted, dried (Na₂SO₄), and concentrated.

  • Purification : Flash column chromatography (25–30% ethyl acetate in petroleum ether) yields the product as a pale-yellow solid.

Key Data

  • Yield : 60–70%

  • Purity : >98% (HPLC)

  • Reaction Mechanism : Nucleophilic acyl substitution at the indole C3 position (Fig. 2).

Intermediate Acyl Chloride Route

An alternative approach involves synthesizing 2-(5-bromo-1H-indol-3-yl)-2-oxoacetyl chloride first, followed by esterification:

Step 1: Acyl Chloride Formation
5-Bromoindole reacts with oxalyl chloride ((COCl)₂) in diethyl ether at 0°C for 2 hours. The intermediate acyl chloride is isolated via solvent evaporation.

Step 2: Esterification with Ethanol
The acyl chloride is dissolved in ethanol, and triethylamine (1.2 equiv) is added at 0°C. After stirring for 1 hour at room temperature, the product is filtered and washed with cold ethanol.

Key Data

  • Yield : 55–65%

  • Advantage : Avoids handling moisture-sensitive ethyl oxalyl chloride.

Comparative Analysis of Methods

Method Reagents Conditions Yield Purity
Direct AcylationEthyl oxalyl chloride, Et₃N0°C → RT, 2–4 h60–70%>98%
Acyl Chloride Route(COCl)₂, EtOH, Et₃N0°C → RT, 1 h55–65%95–97%

Critical Considerations

  • Side Reactions : Over-acylation at the indole N1 position is minimized by using anhydrous conditions and stoichiometric base.

  • Solvent Choice : Polar aprotic solvents (e.g., DMF) may accelerate reactions but complicate purification.

Optimization and Troubleshooting

Temperature Control

Maintaining 0°C during reagent addition prevents exothermic side reactions. Elevated temperatures (>25°C) promote decomposition of the oxoacetate moiety.

Purification Challenges

The product’s polarity necessitates gradient elution in chromatography. A 25% ethyl acetate/petroleum ether mixture effectively separates unreacted 5-bromoindole.

Scalability

Kilogram-scale synthesis requires slow addition of ethyl oxalyl chloride to avoid localized overheating. Pilot studies report 65% yield at 1 kg scale .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(5-bromo-1H-indol-3-yl)-2-oxoacetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN₃) or primary amines under basic conditions.

Major Products Formed

    Oxidation: Formation of this compound derivatives with additional oxo groups.

    Reduction: Formation of ethyl 2-(5-bromo-1H-indol-3-yl)-2-hydroxyacetate.

    Substitution: Formation of various substituted indole derivatives, depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-(5-bromo-1H-indol-3-yl)-2-oxoacetate is explored as a lead compound for developing new therapeutic agents. Its structural features suggest potential activity against various diseases, particularly due to its interactions with biological targets:

  • Anticancer Activity : Studies have shown that this compound can induce apoptosis in cancer cells through various biochemical pathways. For instance, the compound has been evaluated using the MTT assay, demonstrating significant antiproliferative effects against different cancer cell lines .
  • Antimicrobial Properties : Research indicates that this compound exhibits considerable antimicrobial activity. In comparative studies, it outperformed standard antibiotics like Gentamicin against various pathogens, highlighting its potential as a broad-spectrum antimicrobial agent .

Chemical Biology

In chemical biology, this compound serves as a building block for synthesizing more complex organic molecules. Its unique structure allows for modifications that can lead to derivatives with enhanced biological activities. For example:

  • Synthesis of Indole Derivatives : this compound is utilized in multicomponent reactions to generate novel heterocyclic compounds with diverse biological activities .

Industrial Applications

In industrial chemistry, this compound is employed in producing specialty chemicals and materials with unique properties. The compound's versatility allows for its use in various formulations, enhancing product performance across different applications.

Case Studies and Research Findings

Several studies have documented the applications and effectiveness of this compound:

  • Anticancer Studies : A study demonstrated that this compound showed potent activity against breast cancer cell lines, leading to further exploration for drug development .
  • Antimicrobial Efficacy : Another study utilized disc diffusion methods to assess antimicrobial activity against bacterial strains, confirming its effectiveness compared to conventional antibiotics .
  • Synthesis of Novel Compounds : Research focused on using this compound as a precursor in synthesizing new indole derivatives that exhibit enhanced biological activities .

Mechanism of Action

The mechanism of action of ethyl 2-(5-bromo-1H-indol-3-yl)-2-oxoacetate involves its interaction with various molecular targets. The indole ring can interact with biological receptors, enzymes, and proteins, leading to modulation of their activity. The bromo and oxo groups can further enhance these interactions by forming additional hydrogen bonds or covalent bonds with the target molecules. These interactions can result in various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Indole Ring

5-Substituted Indole Derivatives
  • Ethyl 2-(5-Methoxy-1H-Indol-3-Yl)-2-Oxoacetate (CAS 14771-33-6): Replacing bromo with methoxy at the 5-position introduces an electron-donating group, altering electronic properties. This substitution could enhance solubility due to increased polarity .
  • Physical properties: Melting point 215–217°C; ¹H-NMR shows downfield shifts for indole protons (δ 8.52, 8.30) .
N-Methylated Indole Derivatives
Positional Isomers
  • Ethyl 2-(7-Ethyl-1H-Indol-3-Yl)-2-Oxoacetate (CAS 111478-90-1):
    • Ethyl substituent at the 7-position instead of 5-bromo. Structural similarity score: 0.98/1.0 .
    • Likely differences in biological activity due to altered steric and electronic environments.

Ester Group Modifications

Compound Name Ester Group Molecular Weight (g/mol) Key Properties
Ethyl 2-(5-Bromo-1H-Indol-3-Yl)-2-Oxoacetate Ethyl 296.12 Solid; research applications
Methyl 2-(1H-Indol-3-Yl)-2-Oxoacetate Methyl 203.19 Higher solubility in polar solvents
Ethyl 2-(4-Methoxyphenyl)-2-Oxoacetate Ethyl 238.23 Non-indole analog; phenyl ring instead of indole

Biological Activity

Ethyl 2-(5-bromo-1H-indol-3-yl)-2-oxoacetate is an indole derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the compound's biological activity, mechanisms of action, and comparative studies with similar compounds.

  • Molecular Formula : C₁₂H₁₀BrNO₃
  • Molecular Weight : Approximately 296.12 g/mol
  • Structure : The compound features an indole ring substituted with a bromine atom at the 5-position and an ester functional group, which contributes to its reactivity and biological properties.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Receptor Binding : The indole ring can interact with biological receptors, enzymes, and proteins, leading to modulation of their activity.
  • Formation of Hydrogen Bonds : The bromo and oxo groups enhance interactions by forming additional hydrogen bonds or covalent bonds with target molecules.
  • Induction of Apoptosis : In cancer cells, the compound may induce apoptosis through various biochemical pathways.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study utilizing the disc diffusion method demonstrated that the compound outperformed standard antibiotics like Gentamicin against various pathogens, suggesting its potential as a broad-spectrum antimicrobial agent.

Anticancer Activity

Preliminary findings suggest that this compound may possess anticancer properties. The compound has been shown to inhibit the growth of cancer cell lines through mechanisms such as cell cycle arrest and induction of apoptosis. Comparative studies indicate that it may have similar or superior efficacy compared to established chemotherapeutic agents.

Comparative Analysis with Similar Compounds

This compound can be compared with other indole derivatives to highlight its unique properties:

Compound NameStructure CharacteristicsUnique Features
Ethyl 2-(5-chloro-1H-indol-3-yl)-2-oxoacetateSimilar structure but with a chloro groupDifferent reactivity due to chlorine substitution
Ethyl 2-(5-fluoro-1H-indol-3-yl)-2-oxoacetateContains fluorine instead of bromineFluorine's electronic properties influence reactivity
Ethyl 2-(5-methyl-1H-indol-3-yl)-2-oxoacetatePresence of a methyl groupAlters steric and electronic properties

The unique positioning of the bromine atom at the 5-position distinguishes this compound from its analogs, potentially impacting both its biological activity and chemical reactivity.

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound:

  • Antimicrobial Efficacy : A study reported that the compound exhibited substantial antimicrobial activity against a range of bacterial strains, outperforming conventional antibiotics in some cases.
    Pathogen TestedMinimum Inhibitory Concentration (MIC)
    Staphylococcus aureus32 µg/mL
    Escherichia coli16 µg/mL
    Pseudomonas aeruginosa64 µg/mL
  • Anticancer Properties : In vitro studies demonstrated that this compound reduced cell viability in cancer cell lines (e.g., MCF7 breast cancer cells) with an IC50 value comparable to doxorubicin, indicating its potential as an anticancer agent .
    Cell LineIC50 (µM)
    MCF710.5
    HeLa8.7
    A54912.3

Q & A

Q. What are the common synthetic routes for ethyl 2-(5-bromo-1H-indol-3-yl)-2-oxoacetate?

The compound is typically synthesized via two primary routes:

  • Route 1 : Reaction of 5-bromoindole with oxalyl chloride in diethyl ether, followed by treatment with ethyl alcohol to form the ethyl ester. This method avoids intermediate isolation and uses column chromatography (EtOAc:PE = 80:20) for purification .
  • Route 2 : Condensation of 5-bromoindole with ethyl bromoacetate in ethyl acetate at room temperature, as part of a multi-step synthesis scheme (e.g., for indole derivatives) .
    Key Considerations : Optimize reaction time (2–3 hours for oxalyl chloride reactions) and stoichiometry (1.5 equivalents of oxalyl chloride) to minimize byproducts. Purity is confirmed via TLC and recrystallization from ethyl acetate .

Q. How is this compound characterized post-synthesis?

Standard characterization includes:

  • Spectroscopy :
    • FT-IR : Peaks at ~1740 cm⁻¹ (ester C=O) and ~1680 cm⁻¹ (oxoacetate C=O) .
    • NMR : Distinct signals at δ 1.3–1.4 ppm (ester CH₃), δ 4.2–4.4 ppm (ester CH₂), and δ 8.1–8.3 ppm (indole H-4/H-6) .
  • Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 296.0 (C₁₁H₉BrNO₃⁺) .
    Note : Compare data with structurally similar compounds (e.g., methyl 2-(5-fluoro-1H-indol-3-yl)-2-oxoacetate) to validate assignments .

Advanced Questions

Q. How can discrepancies in spectroscopic data between synthetic batches be resolved?

Discrepancies often arise from:

  • Tautomerism : The oxoacetate group may exhibit keto-enol tautomerism, altering NMR/IR profiles. Use deuterated solvents (e.g., DMSO-d₆) to stabilize the dominant form .
  • Purity Issues : Trace solvents (e.g., diethyl ether) or unreacted 5-bromoindole can skew results. Employ preparative HPLC or repeated recrystallization for purification .
    Methodological Solution : Cross-validate with X-ray crystallography (if crystals are obtainable) or high-resolution mass spectrometry (HRMS) for unambiguous confirmation .

Q. What strategies optimize crystallographic refinement for this compound?

  • Software : Use SHELXL for small-molecule refinement, leveraging its robust handling of twinned data and hydrogen-bonding networks .
  • Data Collection : High-resolution (<1.0 Å) X-ray data is critical. For challenging crystals (e.g., low symmetry), employ synchrotron radiation .
  • Hydrogen Bonding Analysis : Apply graph-set analysis (e.g., Etter’s formalism) to interpret intermolecular interactions, which guide refinement of thermal parameters .

Q. How can bioactivity studies be designed using structural analogs of this compound?

  • Analog Selection : Compare with methyl 2-(5-fluoro-1H-indol-3-yl)-2-oxoacetate, which shows neuroprotective and anti-proliferative activity .
  • Assay Design :
    • Enzymatic Studies : Test inhibition of kinases (e.g., GSK-3β) using fluorescence polarization assays.
    • Cell-Based Assays : Evaluate cytotoxicity via MTT assays in cancer cell lines (e.g., HeLa), correlating results with substituent effects (Br vs. F) .
      Mechanistic Insight : Use DFT calculations to model electronic effects of the bromo substituent on binding affinity .

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